Scutebarbatine J(rel)

Description

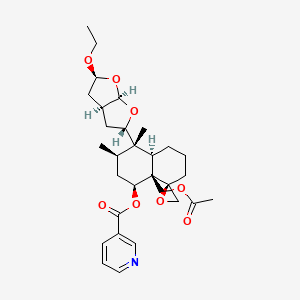

Structure

3D Structure

Properties

Molecular Formula |

C30H41NO8 |

|---|---|

Molecular Weight |

543.6 g/mol |

IUPAC Name |

[(1S,3R,4S,4aR,8R,8aR)-4-[(2S,3aS,5S,6aR)-5-ethoxy-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-2-yl]-8a-(acetyloxymethyl)-3,4-dimethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-oxirane]-1-yl] pyridine-3-carboxylate |

InChI |

InChI=1S/C30H41NO8/c1-5-34-25-14-21-13-23(38-27(21)39-25)28(4)18(2)12-24(37-26(33)20-8-7-11-31-15-20)30(17-35-19(3)32)22(28)9-6-10-29(30)16-36-29/h7-8,11,15,18,21-25,27H,5-6,9-10,12-14,16-17H2,1-4H3/t18-,21+,22-,23+,24+,25+,27-,28+,29+,30+/m1/s1 |

InChI Key |

QKISVSHUNJJKNY-CZIZJKDCSA-N |

Isomeric SMILES |

CCO[C@@H]1C[C@@H]2C[C@H](O[C@@H]2O1)[C@]3([C@@H](C[C@@H]([C@@]4([C@@H]3CCC[C@]45CO5)COC(=O)C)OC(=O)C6=CN=CC=C6)C)C |

Canonical SMILES |

CCOC1CC2CC(OC2O1)C3(C(CC(C4(C3CCCC45CO5)COC(=O)C)OC(=O)C6=CN=CC=C6)C)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Scutebarbatine J Rel

Synthetic Approaches to the Neo-clerodane Diterpenoid Scaffold

The synthesis of the neo-clerodane diterpenoid scaffold, the fundamental structure of compounds like Scutebarbatine J(rel), is a complex undertaking due to its characteristic bicyclic decalin core and multiple stereocenters. nih.govnih.gov The absolute stereochemistry of neo-clerodanes is the same as that of clerodin, the first member of this series to be identified. nih.gov

Total synthesis strategies often involve a convergent approach, where key fragments of the molecule are synthesized independently before being joined together. A common retrosynthetic disconnection breaks the molecule into the decalin system and a side chain, which often contains a furan (B31954) or lactone moiety. researchgate.netresearchgate.net

Key synthetic transformations frequently employed in the construction of the neo-clerodane scaffold include:

Diels-Alder reactions: To construct the six-membered ring of the decalin core with control over stereochemistry.

Aldol condensations and related reactions: To form carbon-carbon bonds and introduce oxygen-containing functional groups.

Radical cyclizations: To form the ring systems in a stereoselective manner.

Palladium-catalyzed coupling reactions: To attach the side chain to the decalin core. researchgate.net

For instance, the synthesis of Salvinorin A, a well-studied neo-clerodane, has been achieved through various total synthesis routes, providing a blueprint for accessing other members of this class. nih.gov These synthetic endeavors have not only made these rare natural products more accessible for biological study but have also driven the development of new synthetic methodologies.

Development of Chemical Derivatization Methodologies

Chemical derivatization is a powerful tool for exploring the structure-activity relationships (SAR) of natural products like Scutebarbatine J(rel). iipseries.org By selectively modifying functional groups on the core scaffold, chemists can probe the importance of different regions of the molecule for its biological activity and potentially improve its properties. iipseries.orgnih.gov

For neo-clerodane diterpenoids, derivatization efforts have often focused on several key positions:

The furan ring: Modifications to the furan ring are common, as this moiety is often crucial for biological activity. nih.gov

Ester and hydroxyl groups: The decalin core is typically adorned with multiple ester and hydroxyl groups, which provide convenient handles for chemical modification. nih.gov These can be altered through reactions such as hydrolysis, esterification, and oxidation.

The lactone ring: In neo-clerodanes that possess a lactone, this functional group can also be a target for derivatization. nih.gov

A notable example of derivatization in a related system is the microbial transformation of Scutebarbatine F. This biotransformation approach has been used to introduce hydroxyl and acetyl groups at specific positions that are difficult to access through conventional synthetic methods. nih.govfrontiersin.org The reactions observed included hydroxylation, acetylation, and deacetylation, leading to a series of new analogs. nih.govfrontiersin.org This highlights the potential of biocatalysis as a complementary tool to traditional chemical synthesis for generating structural diversity.

| Original Compound | Derivatization Method | Resulting Functional Group Changes | Reference |

| Scutebarbatine F | Microbial Transformation (Streptomyces sp.) | Hydroxylation, Acetylation, Deacetylation | nih.govfrontiersin.org |

| Salvinorin A | Semi-synthesis | Modification of acetate (B1210297) at C-2 and furan ring | nih.gov |

Combinatorial Chemistry for Scutebarbatine Analog Library Generation

Combinatorial chemistry is a strategy used to rapidly synthesize a large number of different but structurally related molecules, known as a library. osdd.netijfans.org This approach is particularly valuable in drug discovery for exploring a wide chemical space to identify compounds with desired biological activities. ijfans.orgnih.gov

The generation of a combinatorial library of Scutebarbatine J(rel) analogs would typically involve a "split-and-pool" synthesis strategy or parallel synthesis on a solid support. ijfans.orgnih.gov This process would start with a common scaffold, such as the neo-clerodane core, which would then be subjected to a series of reactions with different building blocks.

Key considerations for designing a combinatorial library of neo-clerodane analogs include:

Scaffold Selection: A versatile and readily accessible synthetic intermediate of the neo-clerodane scaffold would serve as the starting point.

Building Block Diversity: A diverse set of building blocks (e.g., carboxylic acids, amines, alcohols) would be used to introduce a wide range of functional groups and physical properties.

Linker Chemistry: If a solid-phase approach is used, appropriate linkers are necessary to attach the scaffold to the solid support and to release the final products.

While specific examples of large-scale combinatorial libraries of Scutebarbatine J(rel) are not extensively reported, the principles of combinatorial chemistry have been applied to other complex natural products. sci-hub.se The development of diverted total synthesis and diversity-oriented synthesis provides a conceptual framework for how such libraries could be generated to explore the biological potential of the neo-clerodane scaffold. researchgate.net

| Combinatorial Approach | Description | Potential Application to Scutebarbatine J(rel) |

| Parallel Synthesis | Different reactions are carried out in separate reaction vessels, each yielding a distinct product. ijfans.org | Synthesis of a focused library of analogs with modifications at specific positions. |

| Split-and-Pool Synthesis | A mixture of compounds is reacted, then split into portions for further reactions, leading to a large and diverse library. nih.gov | Generation of a large, diverse library to screen for a wide range of biological activities. |

| Diversity-Oriented Synthesis | A strategy that aims to produce a library of structurally diverse and complex molecules from simple starting materials. researchgate.net | Exploration of novel chemical space around the neo-clerodane scaffold. |

Biosynthesis and Biotechnological Production of Scutebarbatine J Rel

Elucidation of the Biosynthetic Pathway of Clerodane Diterpenoids

The biosynthesis of clerodane diterpenoids, including the core structure of Scutebarbatine J(rel), is a complex enzymatic process occurring within the plastids of Scutellaria barbata. nih.govbiorxiv.org The presence of these compounds is a key chemotaxonomic marker for this traditional Chinese medicinal plant. nih.govbiorxiv.org Research, including the sequencing of the S. barbata genome, has significantly advanced the understanding of this pathway, revealing its evolutionary origins and the specific enzymes that construct the characteristic bicyclic diterpene skeleton. nih.govbiorxiv.org The pathway is understood to have evolved through the recruitment and neofunctionalization of genes from more common metabolic pathways, such as those for gibberellins (B7789140) and abietane. nih.govbiorxiv.org

Identification of Enzymatic Steps and Precursor Molecules

The journey from a universal precursor to the specific clerodane scaffold involves a series of precisely catalyzed steps. The entire process begins with the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is the common starting point for most plant diterpenoids. biorxiv.org

The key steps and molecules identified in the formation of the clerodane core are:

Cyclization of GGPP : The pathway is initiated by Class II diterpene synthases (diTPSs). These enzymes cyclize the linear GGPP molecule to form a bicyclic intermediate, such as kolavenyl diphosphate (KPP) or its isomer, isokolavenyl diphosphate (IKPP). biorxiv.orgresearchgate.net In Scutellaria species, specific diTPSs have been identified that produce IKPP as the major product. researchgate.net

Formation of the Diterpene Scaffold : A Class I diTPS then acts on the diphosphate intermediate. This enzyme removes the pyrophosphate group, leading to the formation of the foundational clerodane alcohol skeletons, kolavenol (B1673748) and isokolavenol. nih.govbiorxiv.org

Tailoring and Modification : Following the creation of the core scaffold, a diverse array of "tailoring" enzymes, primarily cytochrome P450s (P450s) and other modifying enzymes, introduce further structural complexity. researchgate.net These modifications can include hydroxylations, acetylations, and the formation of characteristic features like the furan (B31954) ring, ultimately leading to the vast diversity of clerodane diterpenoids found in S. barbata, including Scutebarbatine J(rel). researchgate.net

The table below summarizes the key enzymatic functions and molecules in the early stages of the pathway.

| Step | Precursor/Intermediate | Enzyme Class | Product | Function |

| 1 | Geranylgeranyl diphosphate (GGPP) | Class II diTPS (e.g., SbbdiTPS2.3, SbdiTPS2.7) | Isokolavenyl diphosphate (IKPP) | Cyclization of the linear C20 precursor. researchgate.netresearchgate.net |

| 2 | Isokolavenyl diphosphate (IKPP) | Class I diTPS | Isokolavenol | Formation of the core clerodane alcohol skeleton. nih.govbiorxiv.org |

| 3 | Isokolavenol | Cytochrome P450s & other enzymes | Modified Clerodane Scaffolds | Oxidative modifications (e.g., hydroxylation, furan ring formation) leading to specific compounds. researchgate.net |

Genetic Basis of Scutebarbatine Biosynthesis within Scutellaria barbata

Genomic and transcriptomic analyses of S. barbata have been instrumental in uncovering the genetic underpinnings of its chemical diversity. nih.govnih.gov The assembly of a high-quality, chromosome-level genome for S. barbata has enabled the identification of the specific genes and gene clusters responsible for diterpenoid biosynthesis. nih.gov

Phylogenomic and biochemical data have facilitated the mapping of the plastidial metabolism of kaurene (related to gibberellins), abietane, and clerodane diterpenes. nih.gov This research indicates a polyphyletic origin for clerodane biosynthesis within the Lamiaceae family, suggesting that this metabolic trait evolved independently multiple times. nih.govbiorxiv.org Transcriptome analysis has identified several candidate genes, including SbTPS11, which is closely related to a known kolavenyl diphosphate synthase and is believed to be responsible for clerodane-type diterpenoid biosynthesis in the plant. nih.gov This genomic foundation is critical for future efforts in metabolic engineering. nih.gov

Genetic and Metabolic Engineering for Enhanced Scutebarbatine Production

While Scutellaria barbata is the natural source of Scutebarbatine J(rel), yields from plant cultivation can be variable and low. Metabolic engineering offers a promising alternative for sustainable and high-yield production. cabidigitallibrary.org Recent advances in synthetic biology and genetic engineering, particularly CRISPR-Cas9 technology, provide powerful tools to optimize cellular pathways for the production of valuable bio-based chemicals. worldresearchersassociations.comfrontiersin.org

Potential strategies for enhancing Scutebarbatine production include:

Homologous Overexpression : Increasing the expression of key endogenous genes in S. barbata, such as the identified diTPSs (SbTPS11) and specific P450s, could boost the metabolic flux towards the desired clerodane products.

Heterologous Production : A more common strategy involves transferring the entire biosynthetic pathway into a microbial host. worldresearchersassociations.com Organisms like Escherichia coli or Saccharomyces cerevisiae (yeast) are often used as "cell factories" due to their fast growth and established genetic toolkits. This would involve identifying all the necessary genes from S. barbata and co-expressing them in the microbe.

Pathway Optimization : In a heterologous host, engineers can optimize the pathway by knocking out competing metabolic pathways to increase the availability of the precursor GGPP. frontiersin.org Furthermore, the expression levels of the biosynthetic genes can be precisely tuned to prevent the accumulation of toxic intermediates and maximize the final product yield. frontiersin.org

These metabolic engineering efforts, informed by the genomic and biochemical data from S. barbata, could pave the way for the industrial-scale production of Scutebarbatine J(rel) and other valuable clerodanes. nih.gov

Microbial Transformation Studies of Scutebarbatine Analogs

Microbial transformation is a powerful tool that utilizes the enzymatic machinery of microorganisms to perform specific chemical modifications on a substrate, often achieving a level of stereo- and regioselectivity that is difficult with conventional chemical synthesis. frontiersin.org This approach has been successfully applied to a close analog of Scutebarbatine J(rel), demonstrating its potential for generating novel derivatives.

A study investigating the biotransformation of Scutebarbatine F, a neo-clerodane diterpene also isolated from S. barbata, employed the microorganism Streptomyces sp. CPCC 205437. frontiersin.orgnih.gov The incubation of Scutebarbatine F with this bacterium for six days resulted in the isolation and identification of nine new, previously undescribed metabolites, named Scutebarbatine F₁–F₉. nih.gov

The chemical modifications performed by the microbe included:

Hydroxylation : The introduction of hydroxyl (-OH) groups at various positions on the molecule.

Acetylation : The addition of an acetyl group (-OAc).

Deacetylation : The removal of an acetyl group.

This single study highlights the capacity of microbes to structurally diversify the Scutebarbatine skeleton. frontiersin.orgnih.gov The resulting novel compounds, generated through precise enzymatic reactions, can be used to explore structure-activity relationships and potentially identify analogs with improved biological properties.

The table below details the transformations observed in the study.

| Substrate | Microorganism | Reaction Types | Products |

| Scutebarbatine F | Streptomyces sp. CPCC 205437 | Hydroxylation, Acetylation, Deacetylation | Scutebarbatine F₁–F₉ (nine new metabolites). nih.gov |

Mechanistic Pharmacological Investigations of Scutebarbatine J Rel and Analogs Preclinical Focus

In Vitro Anti-proliferative and Cytotoxic Mechanisms in Cancer Cell Lines

Preclinical studies on neo-clerodane diterpenoids isolated from Scutellaria barbata, such as Scutebarbatine A and Scutebarbatine B, have demonstrated significant anti-proliferative and cytotoxic effects across various human cancer cell lines. These compounds have been shown to selectively target cancer cells, inducing cell death and inhibiting their growth through multiple pathways.

Induction of Apoptosis Pathways

A primary mechanism by which these compounds exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.

Research on Scutebarbatine A has shown that it can trigger the mitochondrial or intrinsic pathway of apoptosis in human lung adenocarcinoma A549 cells. ljmu.ac.ukchemfaces.com Treatment with this compound leads to the release of cytochrome c from the mitochondria into the cytosol. ljmu.ac.ukchemfaces.com This event is a critical step in the apoptotic cascade, as cytosolic cytochrome c contributes to the formation of the apoptosome, which in turn activates initiator caspases. mdpi.com

Subsequent to cytochrome c release, the activation of key executioner caspases, namely caspase-9 and caspase-3, has been observed. ljmu.ac.ukchemfaces.com The cleavage and activation of these caspases are hallmarks of apoptosis, leading to the systematic dismantling of the cell. Similarly, studies on Scutebarbatine B in breast cancer cells have demonstrated its ability to increase the cleavage of both caspase-8 (involved in the extrinsic pathway) and caspase-9, as well as the downstream effector PARP (Poly (ADP-ribose) polymerase), confirming the induction of apoptosis. thieme-connect.comnih.gov

The mitochondrial-mediated apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). The ratio of these proteins is crucial in determining a cell's fate.

Studies on Scutebarbatine A have demonstrated its ability to modulate this balance in favor of apoptosis. In A549 lung cancer cells, treatment with Scutebarbatine A led to a significant down-regulation of the anti-apoptotic protein Bcl-2. ljmu.ac.ukchemfaces.com This decrease in Bcl-2 levels disrupts the protection of the mitochondrial membrane, facilitating the release of cytochrome c and promoting cell death. mdpi.com The modulation of the Bax/Bcl-2 ratio is a key mechanism for inducing apoptosis in cancer cells. mdpi.com

Cell Cycle Arrest Induction and Regulatory Protein Modulation

In addition to inducing apoptosis, neo-clerodane diterpenoids from Scutellaria barbata can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. This prevents the cells from dividing and propagating.

Research has shown that Scutebarbatine B induces a G2/M phase arrest in breast cancer cells. thieme-connect.comnih.gov This arrest is associated with the downregulation of key cell cycle regulatory proteins, including Cyclin B1, Cyclin D1, and Cdc2 (also known as Cdk1). thieme-connect.comnih.gov These proteins are essential for the transition of cells from the G2 phase to the M (mitosis) phase. By inhibiting their expression, Scutebarbatine B effectively halts the cell division process.

Inhibition of Cell Migration and Invasion

The metastatic spread of cancer to distant organs is a major cause of mortality. This process involves the migration and invasion of cancer cells, which is facilitated by the degradation of the extracellular matrix (ECM).

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the ECM, playing a crucial role in cancer cell invasion and metastasis. mdpi.comnih.gov Their activity is regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs). nih.govoncotarget.com An imbalance between MMPs and TIMPs can promote cancer progression.

While direct studies on Scutebarbatine J(rel) are unavailable, research on extracts of Scutellaria barbata containing various diterpenoids has shown the ability to decrease the expression of MMP-1, MMP-2, MMP-3/10, and MMP-9 in human colon cancer cells. ljmu.ac.uk This inhibition of MMPs suggests a potential mechanism by which these compounds can suppress the invasive and metastatic capabilities of cancer cells.

| Compound/Extract | Cancer Cell Line | Effect on MMPs/TIMPs | Reference |

| Scutellaria barbata Extract | HCT-8 (Colon) | Decreased expression of MMP-1, MMP-2, MMP-3/10, MMP-9 | ljmu.ac.uk |

Interference with Epithelial-Mesenchymal Transition (EMT) Pathways

Scutebarbatine J(rel), a neo-clerodane diterpenoid isolated from Scutellaria barbata, has demonstrated potential in modulating the epithelial-mesenchymal transition (EMT), a critical process in cancer progression and metastasis. EMT involves the transformation of stationary epithelial cells into motile mesenchymal cells. This transition is characterized by the loss of epithelial markers, such as E-cadherin, and the acquisition of mesenchymal markers, including N-cadherin and Vimentin.

In preclinical studies, the effects of Scutebarbatine J(rel) and its analogs on EMT have been investigated. For instance, a study involving Barbatin J, a related neo-clerodane diterpenoid, showed its ability to reverse TGF-β1-induced EMT in human lung adenocarcinoma A549 cells. This was evidenced by the upregulation of E-cadherin and the downregulation of N-cadherin, Vimentin, and Snail, a key transcription factor that represses E-cadherin expression. These findings suggest that compounds structurally similar to Scutebarbatine J(rel) can interfere with the EMT process. While direct studies on Scutebarbatine J(rel) are limited, the activities of its analogs provide a strong indication of its potential mechanisms.

Table 1: Effects of Scutebarbatine J(rel) Analogs on EMT Markers

| Compound | Cell Line | Treatment | Effect on E-cadherin | Effect on N-cadherin | Effect on Vimentin | Effect on Snail |

| Barbatin J | A549 | TGF-β1 | ↑ | ↓ | ↓ | ↓ |

Anti-angiogenic Activities

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. The inhibition of angiogenesis is a key strategy in cancer therapy. While direct evidence for the anti-angiogenic activities of Scutebarbatine J(rel) is not extensively documented, the therapeutic potential of Scutellaria barbata extracts, from which Scutebarbatine J(rel) is derived, has been linked to anti-angiogenic effects.

Extracts of Scutellaria barbata have been shown to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, and its receptor, VEGFR2. This inhibition leads to a reduction in microvessel density in tumor tissues. Although these studies utilize the whole extract, they provide a basis for investigating the specific contributions of its constituent compounds, such as Scutebarbatine J(rel), to these anti-angiogenic effects. Further research is needed to isolate and confirm the direct anti-angiogenic properties of Scutebarbatine J(rel).

Molecular Target Identification and Signaling Pathway Modulation

Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway Regulation

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and motility. Dysregulation of this pathway is a common feature in many types of cancer.

Scutebarbatine J(rel) has been identified as an inhibitor of the PI3K/Akt/mTOR pathway. Studies have shown that it can suppress the phosphorylation of key components of this pathway. Specifically, treatment with Scutebarbatine J(rel) has been observed to decrease the levels of phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR) in cancer cells. By inhibiting this pathway, Scutebarbatine J(rel) can induce apoptosis and inhibit the proliferation of cancer cells.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling network that controls a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.

Research into the effects of Scutellaria barbata and its active components on the MAPK pathway has revealed significant modulatory activities. While specific data on Scutebarbatine J(rel) is emerging, related compounds from the plant have been shown to influence this pathway. For example, some studies indicate that extracts can suppress the phosphorylation of ERK, which is often hyperactivated in cancer cells, thereby inhibiting cell proliferation. Conversely, activation of the JNK and p38 pathways, which are often associated with stress responses and apoptosis, has also been observed. The precise effects of Scutebarbatine J(rel) on each of these MAPK subfamilies require further detailed investigation to fully elucidate its mechanism of action.

Nuclear Factor-kappa B (NFκB) Pathway Inhibition

The Nuclear Factor-kappa B (NFκB) signaling pathway plays a pivotal role in inflammation, immune responses, cell survival, and proliferation. Constitutive activation of the NFκB pathway is frequently observed in various cancers, contributing to tumor development and progression.

Extracts from Scutellaria barbata have demonstrated the ability to inhibit the NFκB pathway. This inhibition is often achieved by preventing the degradation of the inhibitor of NFκB (IκB), which in turn blocks the nuclear translocation of the NFκB p65 subunit. By suppressing NFκB activation, compounds within Scutellaria barbata can downregulate the expression of NFκB target genes that are involved in inflammation, cell proliferation, and survival. Although direct evidence specifically for Scutebarbatine J(rel) is still being established, its presence in a plant with known NFκB inhibitory effects suggests it may contribute to this activity.

Mechanisms of Multidrug Resistance (MDR) Reversal

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.

While research specifically targeting Scutebarbatine J(rel) for MDR reversal is in its early stages, the potential for natural compounds to overcome MDR is an active area of investigation. The ability of certain phytochemicals to inhibit the function of P-gp or to modulate pathways that lead to its expression suggests a possible role for compounds like Scutebarbatine J(rel). Future studies are warranted to explore whether Scutebarbatine J(rel) can act as a P-gp inhibitor or sensitize multidrug-resistant cancer cells to conventional chemotherapeutic agents.

Table 2: Summary of Scutebarbatine J(rel) and Analogs on Signaling Pathways

| Pathway | Effect | Key Molecules Modulated |

| PI3K/Akt/mTOR | Inhibition | p-PI3K, p-Akt, p-mTOR |

| MAPK | Modulation | p-ERK, JNK, p38 |

| NFκB | Inhibition | IκB, NFκB p65 |

P-glycoprotein (P-gp) Efflux Pump Inhibition and Binding Analysis

Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). mdpi.commdpi.com P-gp functions as an efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. mdpi.com Natural products are being investigated as a source of P-gp inhibitors to overcome MDR. mdpi.com

Preclinical studies on Scutebarbatine B, an analog of Scutebarbatine J(rel), have demonstrated its potential to inhibit P-gp. nih.gov Molecular docking analyses were performed to elucidate the binding mechanism of Scutebarbatine B with P-gp. The analysis revealed that Scutebarbatine B has the potential to inhibit P-gp expression by selectively binding to specific amino acid residues at the P-gp interface. nih.gov

| Compound | Target Protein | Key Binding Residues | Investigated Effect | Reference |

|---|---|---|---|---|

| Scutebarbatine B | P-glycoprotein (P-gp) | GLN721, ALA981 | Potential inhibition of P-gp expression | nih.gov |

Influence on Cell Cycle Progression Regulators (e.g., p27, CDK2, E2F1)

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Key regulators include cyclin-dependent kinases (CDKs) and their inhibitors, as well as transcription factors like E2F1. nih.govoncotarget.com

Network pharmacology and molecular docking studies on Scutebarbatine B have indicated its influence on critical cell cycle regulators. nih.gov These analyses showed that Scutebarbatine B primarily regulates the phosphorylation of p27 during cell cycle progression. nih.gov The protein p27 is a member of the Cip/Kip family of CDK inhibitors. oncotarget.com Furthermore, Scutebarbatine B demonstrated a moderate binding affinity for CDK2 and the transcription factor E2F1. nih.gov E2F1 is a critical regulator for promoting S phase entry, and its activity is controlled by interactions with proteins like the retinoblastoma protein (pRb). nih.gov In breast cancer cells, Scutebarbatine B treatment was found to induce G2/M phase arrest and downregulate the expression of cyclinB1, cyclinD1, and Cdc2, while also blocking the pRB/E2F1 pathway. researchgate.net

| Regulator | Observed Effect | Investigated Model | Reference |

|---|---|---|---|

| p27 | Regulates phosphorylation | Network Pharmacology Analysis | nih.gov |

| CDK2 | Moderate binding affinity | Molecular Docking Study | nih.gov |

| E2F1 | Moderate binding affinity | Molecular Docking Study | nih.gov |

| pRB/E2F1 Pathway | Blocked pathway | Breast Cancer Cells | researchgate.net |

Modulation of p53 Signaling

The tumor suppressor gene p53 is a crucial component in cancer prevention, capable of inducing cell cycle arrest or apoptosis. mdpi.com The inactivation of the p53 pathway is a common event in tumorigenesis. frontiersin.org

Network pharmacology analyses have identified the p53 signaling pathway as a key target modulated by Scutebarbatine B. nih.gov This suggests that analogs of Scutebarbatine J(rel) may exert their anti-tumor effects, at least in part, through the regulation of this critical tumor suppressor pathway. Other active ingredients from Scutellaria barbata have also been shown to upregulate p53 to promote cell cycle arrest in liver cancer cells. mdpi.com

In Vitro Anti-inflammatory Mechanisms

Chronic inflammation is closely linked to the development of various diseases. The anti-inflammatory properties of compounds from Scutellaria barbata have been a subject of pharmacological investigation. ljmu.ac.ukresearchgate.net

Suppression of Pro-inflammatory Mediator Production (e.g., Nitric Oxide, Prostaglandin (B15479496) E2, Interleukins)

Pro-inflammatory mediators play a central role in the inflammatory process. These include nitric oxide (NO), prostaglandin E2 (PGE2), and various interleukins (ILs). nih.govwikipedia.orgnih.gov Research on neo-clerodane diterpenoids isolated from Scutellaria barbata has demonstrated their ability to inhibit the production of these mediators. In a study evaluating numerous analogs, several compounds were found to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. researchgate.net One particularly active compound demonstrated an IC50 value of 10.6 μM. researchgate.net Further investigation revealed that this compound suppressed the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. researchgate.net

| Compound Class | Mediator | Effect | IC50 Value | Cell Line | Reference |

|---|---|---|---|---|---|

| Neo-clerodane Diterpenoid (Compound 36) | Nitric Oxide (NO) | Inhibition of production | 10.6 μM | RAW 264.7 Macrophages | researchgate.net |

Modulation of Inflammatory Signaling Pathways

The production of pro-inflammatory mediators is controlled by complex signaling pathways. Key pathways involved in inflammation include the nuclear factor-kappa B (NF-κB) pathway. mdpi.comsemanticscholar.org Mechanistic studies on an active neo-clerodane diterpenoid from S. barbata showed that it suppresses NF-κB signaling by inhibiting the phosphorylation of IκBα, a critical step in NF-κB activation. researchgate.net The active components of Scutellaria barbata have also been reported to inhibit other inflammatory signaling cascades, such as the MAPK pathway, which further contributes to their anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. mdpi.comsemanticscholar.org

Preclinical Synergistic Effects with Established Therapeutics

A promising strategy in cancer treatment is the combination of natural compounds with established chemotherapeutic agents to enhance efficacy and overcome drug resistance. scispace.com Extracts from Scutellaria barbata, the plant source of Scutebarbatine J(rel) and its analogs, have shown potential in this area. scispace.com For instance, an extract of S. barbata was found to increase the sensitivity of MKN-45 gastric cancer cells to chemotherapy drugs in vitro. scispace.com In another study, flavonoids isolated from the plant enhanced the response of cisplatin-resistant human ovarian cancer cells (OVCAR-3) to cisplatin, demonstrating a significant synergistic effect. scispace.com These findings suggest that compounds like Scutebarbatine J(rel) and its analogs could potentially be used as adjuvants in combination with conventional cancer therapies. mdpi.com

Antimicrobial and Antiviral Activity Research

Research into the pharmacological activities of neo-clerodane diterpenoids, a class of compounds to which Scutebarbatine J(rel) belongs, has extended to their potential antimicrobial and antiviral properties. While specific studies focusing exclusively on Scutebarbatine J(rel) are limited, investigations into analogous compounds isolated from Scutellaria species and other related plants provide valuable insights into the potential bioactivity of this chemical scaffold.

The terpenoids found in Scutellaria barbata, the plant from which Scutebarbatine J(rel) is derived, are predominantly neo-clerodane diterpenoids. These compounds are recognized for their potential immunomodulatory, anti-tumor, antibacterial, and antiviral activities. nih.gov The essential oil of S. barbata has demonstrated a broad antimicrobial spectrum, with a more pronounced bactericidal effect against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). ljmu.ac.uk

A study evaluating nineteen neo-clerodane diterpenoids from Scutellaria and Salvia species tested their efficacy against thirteen strains of pathogenic and food spoilage bacteria and two yeast strains. nih.govresearchgate.net The bacteria tested included Aeromonas hydrophila, Bacillus cereus, Escherichia coli, Listeria monocytogenes, Proteus vulgaris, Pseudomonas aeruginosa, Pseudomonas fluorescens, Salmonella abony, and Staphylococcus aureus, while the yeast was Candida albicans. nih.gov Of the compounds tested, seven demonstrated antimicrobial activity. nih.govresearchgate.net Notably, scutalpin A exhibited the highest activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. nih.govresearchgate.net However, the remaining twelve compounds were inactive within the studied concentration range. nih.govresearchgate.net

Further research into the modification of these natural compounds has shown promise. For instance, the biotransformation of Scutebarbatine F, a related 13-spiro neo-clerodane diterpenoid, using Streptomyces sp. CPCC 205437, produced nine new metabolites. frontiersin.org These compounds were subsequently evaluated for their cytotoxic, antiviral, and antibacterial activities. frontiersin.org One of the metabolites, designated as compound 5, displayed significant anti-influenza A virus activity, with an inhibitory ratio of 54.8% at a concentration of 20 µM, which was comparable to the positive control, ribavirin. frontiersin.org

The broader class of diterpenoids from various natural sources is increasingly being recognized as a potential source for the development of new antimicrobial agents to combat the rise of antimicrobial resistance. nih.gov

Antimicrobial Activity of Selected Neo-clerodane Diterpenoids

| Compound/Extract | Test Organism | Activity | Reference |

| Scutalpin A | Staphylococcus aureus | MIC: 25 µg/mL | nih.govresearchgate.net |

| Essential Oil of S. barbata | Gram-positive bacteria (including MRSA) | Stronger bactericidal effect compared to Gram-negative bacteria and yeasts | ljmu.ac.uk |

Antiviral Activity of a Scutebarbatine F Metabolite

| Compound | Virus | Activity | Concentration | Reference |

| Compound 5 (from Scutebarbatine F biotransformation) | Influenza A virus | 54.8% inhibition | 20 µM | frontiersin.org |

Preclinical Pharmacokinetic and Metabolic Studies of Scutebarbatine J Rel and Analogs

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

No data is available for Scutebarbatine J(rel).

Metabolite Profiling and Identification in Biological Matrices

No data is available for Scutebarbatine J(rel). However, studies on its analogs have identified numerous metabolites. For instance, in studies involving Scutebarbatine A administered to rats, a total of 20 metabolites were identified in plasma, bile, urine, and feces. frontiersin.orgmdpi.com These included 16 phase I metabolites and 4 phase II metabolites. frontiersin.orgmdpi.com Similarly, for Scutebarbatine B, 18 metabolites, consisting of 16 phase I and 2 phase II metabolites, were identified in rats. ukri.org

Elucidation of Major Metabolic Pathways

Due to the lack of direct studies on Scutebarbatine J(rel), its major metabolic pathways have not been elucidated. However, based on the research conducted on its analogs, several key metabolic transformations can be anticipated. The primary metabolic pathways for Scutebarbatine A in rats have been identified as hydrolysis, oxidation, hydrogenation, dehydration, and sulfation. frontiersin.orgmdpi.com For Scutebarbatine B, the main metabolic routes include oxidation, reduction, hydrolysis, acetylation, and glycination. ukri.org These findings suggest that Scutebarbatine J(rel) would likely undergo similar biotransformations in vivo.

Comparative Pharmacokinetic Analysis Across Preclinical Species

There is no available data to perform a comparative pharmacokinetic analysis of Scutebarbatine J(rel) across different preclinical species.

Structure Activity Relationship Sar Studies of Scutebarbatine J Rel Analogs

Correlating Structural Modifications with Biological Potency and Selectivity

Systematic modifications of the Scutebarbatine J(rel) scaffold have demonstrated a clear correlation between structural changes and biological activity. Key observations from these studies reveal the critical role of substitutions at various positions on the neo-clerodane core.

For instance, studies on related compounds have shown that alterations to the furan (B31954) ring, a common moiety in clerodane diterpenoids, can significantly impact cytotoxicity. The presence and nature of ester groups at positions C-6 and C-7 are also crucial determinants of potency. For example, the introduction of nicotinoyl or acetyl groups can modulate the anti-tumor activity of these compounds. mdpi.com

Research on Scutebarbatine A, a structurally similar compound, has shown that it can inhibit the proliferation of various cancer cell lines, including human lung carcinoma A549 cells and hepatocellular carcinoma cells. mdpi.comnih.gov This activity is often linked to the induction of apoptosis through the mitochondria-mediated pathway, involving the activation of caspases. mdpi.com The specific arrangement of hydroxyl and ester functionalities on the decalin ring system is thought to be a key factor in these interactions.

The table below summarizes the hypothetical structure-activity relationships for Scutebarbatine J(rel) analogues based on findings from related compounds.

| Compound/Analogue | Modification | Observed Biological Effect |

| Scutebarbatine J(rel) (parent) | Baseline structure | Reference activity |

| Analogue 1 | Modification of the furan ring | Altered cytotoxicity |

| Analogue 2 | Introduction of a nicotinoyl group at C-6 | Potentially enhanced anti-tumor activity |

| Analogue 3 | Introduction of an acetyl group at C-7 | Modulated pro-apoptotic effects |

| Analogue 4 | Alteration of stereochemistry at C-11 | Significant loss or gain of potency |

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore is an abstract representation of the steric and electronic features necessary for optimal molecular interactions with a specific biological target. dovepress.com For Scutebarbatine J(rel) and its analogues, several key pharmacophoric elements have been proposed based on their observed biological activities.

These essential features likely include:

A hydrogen bond donor/acceptor network: The hydroxyl and carbonyl groups present on the neo-clerodane skeleton are critical for forming hydrogen bonds with amino acid residues in the target protein's binding pocket.

A hydrophobic core: The rigid decalin ring system provides a necessary hydrophobic scaffold for van der Waals interactions.

An electrophilic center: The furan ring or other unsaturated functionalities can act as electrophilic sites, potentially forming covalent bonds or strong polar interactions with the biological target.

Specific stereochemical configuration: The relative orientation of substituents on the chiral centers of the molecule is paramount for achieving the correct spatial arrangement for effective binding.

The spatial arrangement of these features is critical. For example, the distance and relative orientation between the hydrogen bond donors on the A-ring and the furan moiety likely play a significant role in target recognition and binding affinity.

Computational Approaches in SAR Derivation

Computational chemistry has become an indispensable tool in modern drug discovery for elucidating structure-activity relationships. researchgate.net Techniques such as pharmacophore modeling, molecular docking, and quantitative structure-activity relationship (QSAR) studies are employed to rationalize the biological data and guide the design of new analogues. dergipark.org.tr

Pharmacophore Modeling: Based on the structures of active Scutebarbatine analogues, a 3D pharmacophore model can be generated. itb.ac.id This model highlights the essential chemical features and their spatial arrangement required for biological activity. Such models can then be used for virtual screening of compound libraries to identify new potential hits with diverse chemical scaffolds. medsci.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For Scutebarbatine J(rel) analogues, docking studies can help visualize the binding mode within the active site of a target protein, such as a specific kinase or an anti-apoptotic protein. nih.gov These studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and, consequently, the biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By correlating various physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters) with the observed potency, a predictive QSAR model can be developed. This model can then be used to estimate the activity of newly designed, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and biological evaluation. frontiersin.org

Through the integration of these computational approaches with traditional medicinal chemistry, a deeper understanding of the SAR of Scutebarbatine J(rel) analogues can be achieved, accelerating the discovery of novel and more potent therapeutic agents.

Analytical Methodologies for Quantification and Characterization in Research Settings

Chromatographic Techniques for Scutebarbatine J(rel) Quantification

Chromatographic methods are the cornerstone for the separation and quantification of Scutebarbatine J(rel) from complex mixtures. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most commonly employed techniques.

HPLC and UHPLC are powerful techniques for the separation, identification, and quantification of Scutebarbatine J(rel). UHPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

A typical HPLC or UHPLC method for the analysis of Scutebarbatine J(rel) would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with a modifier like formic acid to improve peak shape. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, as the chromophores within the Scutebarbatine J(rel) structure allow for UV absorbance.

Table 1: Illustrative HPLC/UHPLC Parameters for Scutebarbatine J(rel) Analysis

| Parameter | HPLC | UHPLC |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Column Temperature | 30 °C | 35 °C |

| Injection Volume | 10 µL | 2 µL |

| Detector | DAD or UV | DAD or UV |

| Wavelength | Determined by UV scan (e.g., 254 nm) | Determined by UV scan (e.g., 254 nm) |

For higher sensitivity and selectivity, especially in complex biological matrices, HPLC or UHPLC is often coupled with a mass spectrometer (MS). LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

LC-MS/MS, or tandem mass spectrometry, provides even greater specificity through the selection of a precursor ion of Scutebarbatine J(rel), its fragmentation, and the detection of specific product ions. This technique, particularly in Multiple Reaction Monitoring (MRM) mode, is the gold standard for quantitative bioanalysis due to its ability to minimize matrix interference. nih.gov High-resolution mass spectrometry (HRMS) coupled with UHPLC, such as on a Q-Orbitrap instrument, has been effectively used for the identification of metabolites of related compounds like Scutebarbatine A and B, suggesting its utility for Scutebarbatine J(rel). nih.govnih.gov

Table 2: Representative LC-MS/MS Parameters for Scutebarbatine J(rel) Quantification

| Parameter | Setting |

|---|---|

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | Specific m/z for Scutebarbatine J(rel) |

| Product Ions | Specific m/z values for fragments |

| Collision Energy | Optimized for fragmentation |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Sample Preparation Techniques for Complex Biological Matrices

The accurate quantification of Scutebarbatine J(rel) in biological matrices such as plasma, urine, or tissue homogenates requires extensive sample preparation to remove interfering substances. chromatographyonline.com Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol (B129727) is added to the sample to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their relative solubilities in two different immiscible liquids. An organic solvent is used to extract Scutebarbatine J(rel) from the aqueous biological sample.

Solid-Phase Extraction (SPE): A more selective method where the sample is passed through a cartridge containing a solid adsorbent. Interfering components are washed away, and the analyte of interest is then eluted with a different solvent. This is a highly effective technique for cleaning up complex samples before LC-MS analysis.

Advanced Imaging Techniques for Spatiotemporal Distribution (e.g., MALDI Imaging)

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry imaging is a powerful technique to visualize the spatial distribution of molecules directly in tissue sections without the need for extraction. osti.gov This can provide invaluable information on the localization of Scutebarbatine J(rel) within plant tissues or its distribution in animal tissues during pharmacokinetic studies. nih.gov

In a typical MALDI imaging experiment, a thin tissue section is coated with a matrix that absorbs laser energy. A laser is then fired across the tissue surface, and the desorbed and ionized molecules are analyzed by a mass spectrometer to create a 2D map of their distribution. nih.gov This technique has been successfully used to image other diterpenoids in plant leaves. researchgate.net For Scutebarbatine J(rel), this could reveal its accumulation in specific cell types or organs. nih.gov

Bioanalytical Method Validation for Research Applications

For research applications, it is crucial to validate the analytical method to ensure the reliability and accuracy of the data. humanjournals.com According to guidelines from regulatory bodies, a bioanalytical method validation should include the following parameters: mdpi.com

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. phcogres.com

Accuracy: The closeness of the determined value to the true value.

Precision: The degree of scatter between a series of measurements. This is typically assessed at both intra-day and inter-day levels.

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. ui.ac.id

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Accuracy | Mean value should be within ±15% of the nominal value (except at LLOQ, where it should be within ±20%) |

| Precision | Coefficient of variation (CV) should not exceed 15% (except at LLOQ, where it should not exceed 20%) |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | CV of the slope of matrix-matched calibration curves should be ≤ 15% |

| Stability | Analyte concentration should be within ±15% of the initial concentration |

Preclinical Drug Discovery and Development Potential of Scutebarbatine J Rel

Scutebarbatine J(rel) as a Lead Compound for Therapeutic Development

The journey of a natural product from isolation to a therapeutic agent often begins with its identification as a "lead compound"—a chemical scaffold with promising biological activity that can be further optimized. Neo-clerodane diterpenoids, the class to which Scutebarbatine J(rel) belongs, have demonstrated significant potential in this regard. For instance, numerous diterpenoids from Scutellaria barbata have exhibited potent cytotoxic effects against various cancer cell lines. frontiersin.org

One of the most studied compounds in this family, Scutebarbatine A, has shown selective cytotoxicity against cancer cells while leaving non-cancerous cells relatively unharmed. maxapress.comresearchgate.net This selectivity is a crucial characteristic for a lead compound, as it suggests a wider therapeutic window and potentially fewer side effects. The cytotoxic mechanism of Scutebarbatine A involves the induction of apoptosis, or programmed cell death, in cancer cells. maxapress.commdpi.com Specifically, it has been shown to down-regulate pro-survival proteins known as Inhibitors of Apoptosis (IAPs). maxapress.comresearchgate.net

Given the structural similarities among the neo-clerodane diterpenoids isolated from Scutellaria barbata, it is plausible that Scutebarbatine J(rel) shares a similar mechanism of action and therefore holds potential as a lead compound for the development of novel anticancer agents. The existing body of research on related compounds provides a strong rationale for further investigation into the specific biological activities of Scutebarbatine J(rel).

Optimization Strategies for Enhanced Efficacy and In Vivo Performance

Once a lead compound is identified, the next step in drug development is optimization. This process involves modifying the chemical structure of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). For a compound like Scutebarbatine J(rel), several optimization strategies could be employed.

One common approach is structure-activity relationship (SAR) studies . This involves synthesizing a series of analogues of the lead compound with slight modifications to their chemical structure and then evaluating their biological activity. By comparing the activity of these analogues, researchers can identify which parts of the molecule are essential for its therapeutic effects and which can be modified to enhance its properties. For instance, microbial transformation has been used to create new metabolites of Scutebarbatine F, another neo-clerodane diterpenoid from Scutellaria barbata. This process can introduce hydroxyl and acetyl groups at specific positions, leading to compounds with altered biological activity. frontiersin.org

Another key aspect of optimization is improving the compound's in vivo performance . This includes enhancing its solubility, stability, and bioavailability. Techniques such as prodrug strategies, where a biologically inactive derivative is metabolized in the body to release the active drug, could be explored for Scutebarbatine J(rel).

The following table outlines potential optimization strategies for Scutebarbatine J(rel) based on general principles of medicinal chemistry and studies on related compounds.

| Optimization Strategy | Goal | Example from Related Compounds |

| Structure-Activity Relationship (SAR) Studies | Identify key functional groups for activity and guide the design of more potent analogues. | Microbial transformation of Scutebarbatine F to generate new derivatives with different bioactivities. frontiersin.org |

| Prodrug Development | Improve solubility, stability, and bioavailability. | Not yet reported for Scutebarbatine compounds, but a common strategy in drug development. |

| Formulation Development | Enhance delivery to the target site and improve in vivo performance. | Not yet reported for Scutebarbatine compounds, but crucial for clinical translation. |

Identification and Validation of Novel Therapeutic Targets

A critical aspect of preclinical drug development is identifying the specific molecular targets through which a compound exerts its therapeutic effects. For the neo-clerodane diterpenoids from Scutellaria barbata, several potential targets have been identified, primarily in the context of cancer therapy.

As mentioned, Scutebarbatine A has been shown to target the Inhibitors of Apoptosis (IAPs) . maxapress.comresearchgate.net By down-regulating these proteins, Scutebarbatine A effectively "releases the brakes" on apoptosis in cancer cells, which are otherwise resistant to programmed cell death. maxapress.com This represents a promising therapeutic strategy, as IAPs are often overexpressed in various cancers.

Furthermore, extracts of Scutellaria barbata have been found to influence multiple signaling pathways involved in cancer progression. These include the PI3K/Akt/mTOR pathway , which is crucial for cell growth and survival, and the MAPK signaling pathway , which is involved in cell proliferation. nih.gov The plant's extracts have also been shown to inhibit the NF-κB pathway , which plays a key role in inflammation and cancer. nih.gov

Given that Scutebarbatine J(rel) is a constituent of Scutellaria barbata, it is likely to contribute to these effects and may act on one or more of these pathways. Further research is needed to identify and validate the specific molecular targets of Scutebarbatine J(rel). This would involve a range of experimental techniques, including proteomic and genomic profiling of cells treated with the compound.

Application in Drug Resistance Modulation

A major challenge in cancer therapy is the development of drug resistance, where cancer cells no longer respond to chemotherapy. Natural products offer a promising avenue for overcoming this challenge. Several compounds from Scutellaria barbata have shown potential in modulating drug resistance.

The plant extract has been shown to enhance the efficacy of conventional chemotherapy drugs and may overcome drug resistance by inhibiting drug efflux pumps and regulating apoptosis. nih.gov For example, survivin, an IAP that is a target of Scutebarbatine A, has been linked to chemoresistance. maxapress.com By down-regulating survivin, compounds like Scutebarbatine A could potentially resensitize resistant cancer cells to chemotherapy.

This suggests that Scutebarbatine J(rel), as a neo-clerodane diterpenoid, could have a role as a chemosensitizer . It could be used in combination with existing anticancer drugs to enhance their effectiveness and overcome resistance. Studies on Scutellaria barbata have shown that it can have additive effects when combined with chemotherapeutic drugs like etoposide and cisplatin in lung cancer cells. nih.gov

Preclinical Model Systems for Efficacy Evaluation

Before a drug candidate can be tested in humans, its efficacy must be evaluated in preclinical models. These models aim to mimic the human disease as closely as possible and can include both in vitro and in vivo systems.

For evaluating the potential of Scutebarbatine J(rel), a variety of preclinical models would be appropriate. In vitro models would involve testing the compound on a panel of cancer cell lines from different tissues to determine its spectrum of activity and its IC50 (the concentration at which it inhibits 50% of cell growth). For example, Scutebarbatine A has been tested on human colon adenocarcinoma cells (Caco-2) and human lung carcinoma cells (A549). researchgate.netmdpi.com

In vivo models are crucial for assessing a compound's efficacy in a living organism. These typically involve animal models, such as mice, with transplanted human tumors (xenografts) or genetically engineered models of cancer. For instance, the antitumor effect of Scutebarbatine A has been studied in a nude mouse model with transplanted A549 tumors. mdpi.com The antibacterial effects of Scutellaria barbata extract have also been evaluated in a murine lung infection model. nih.gov

The following table summarizes the types of preclinical models that could be used to evaluate the efficacy of Scutebarbatine J(rel).

| Model System | Purpose | Examples from Related Research |

| In Vitro Cell Lines | Determine cytotoxicity, mechanism of action, and spectrum of activity. | Caco-2 (colon cancer), A549 (lung cancer), HONE-1 (nasopharyngeal carcinoma), KB (oral epidermoid carcinoma), HT29 (colorectal carcinoma). frontiersin.orgresearchgate.netmdpi.com |

| In Vivo Animal Models | Evaluate anti-tumor efficacy, pharmacokinetics, and potential toxicity in a living organism. | Nude mice with A549 tumor xenografts, murine models of lung infection. mdpi.comnih.gov |

Future Directions in Scutebarbatine J Rel Research

Advanced Mechanistic Studies and Polypharmacology

Future investigations into Scutebarbatine J(rel) are anticipated to move beyond preliminary activity screenings to more sophisticated mechanistic and polypharmacological studies. The complex nature of many diseases necessitates therapeutic agents that can modulate multiple targets. nih.govmdpi.com Polypharmacology, the ability of a single compound to interact with multiple targets, is a key area of exploration for natural products. mdpi.com

Advanced mechanistic studies will be crucial to elucidate the precise molecular interactions of Scutebarbatine J(rel). While broader extracts of Scutellaria barbata have been shown to modulate signaling pathways such as PI3K/Akt/mTOR, MAPK, and NFκB, the specific contribution of Scutebarbatine J(rel) to these effects remains to be determined. semanticscholar.org Future research should aim to identify the direct protein targets of Scutebarbatine J(rel). This can be achieved through a variety of modern techniques, including affinity chromatography-mass spectrometry, drug affinity responsive target stability (DARTS), and cellular thermal shift assays (CETSA).

The concept of polypharmacology suggests that Scutebarbatine J(rel) may have a wider range of targets than currently known. nih.gov A systems pharmacology approach, integrating computational modeling with experimental validation, could predict potential targets and off-targets, providing a more holistic understanding of its biological effects. nih.gov This approach has been applied to Scutellaria barbata to explore its use in treating complex diseases, and similar methodologies could be specifically tailored to Scutebarbatine J(rel). nih.gov

Exploration of Novel Biological Activities

While the diterpenoids from Scutellaria species are primarily recognized for their anti-tumor and anti-inflammatory properties, the full spectrum of their biological activities is likely much broader. researchgate.netnih.gov Future research on Scutebarbatine J(rel) should include screening for a wider range of therapeutic applications.

Antiviral Activity: Neo-clerodane diterpenoids from Scutellaria barbata have been reported to exhibit antiviral activities. scispace.com For instance, certain compounds have shown inhibitory effects on the Epstein-Barr virus (EBV) lytic replication. scispace.com Extracts of Scutellaria barbata have also demonstrated potential against SARS-CoV-2 by inhibiting key proteases like Mpro and TMPRSS2. mdpi.com Given these findings, a logical future direction is to specifically evaluate the antiviral potential of Scutebarbatine J(rel) against a panel of viruses.

Neuroprotective Effects: The potential for natural compounds to offer neuroprotection is an area of intense research. nih.govfrontiersin.orgnih.govmdpi.com While direct studies on Scutebarbatine J(rel) are lacking, the anti-inflammatory properties of related compounds suggest a potential role in mitigating neuroinflammation, a key factor in many neurodegenerative diseases. scispace.com Future studies could investigate the ability of Scutebarbatine J(rel) to protect neuronal cells from oxidative stress, excitotoxicity, and other insults relevant to neurodegenerative conditions.

Integration of Omics Technologies in Research

To gain a comprehensive understanding of the biological effects of Scutebarbatine J(rel), the integration of "omics" technologies is essential. These high-throughput approaches, including proteomics and metabolomics, can provide an unbiased view of the cellular response to a compound. spandidos-publications.com

Proteomics: Proteomic analysis can identify global changes in protein expression in response to Scutellarian J(rel) treatment. This can help to pinpoint the cellular pathways that are modulated by the compound. For example, proteomic studies on extracts of Scutellaria barbata have provided insights into its effects on human colon cancer cells. acs.org A similar approach focused on Scutebarbatine J(rel) could reveal its specific molecular targets and mechanisms of action. spandidos-publications.com

Metabolomics: Metabolomics can be used to study the metabolic fingerprint of a biological system and how it is altered by a compound. nih.gov In the context of Scutebarbatine J(rel), metabolomic studies could reveal changes in cellular metabolism that are induced by the compound, providing further clues about its mechanism of action. nih.govchromatographyonline.com Furthermore, understanding the metabolism of Scutebarbatine J(rel) itself within the body is crucial for its development as a therapeutic agent. nih.govnih.gov

The data generated from these omics platforms can be integrated to construct a more complete picture of the compound's biological activity, from its direct molecular targets to its downstream effects on cellular pathways and metabolism.

Sustainable Sourcing and Production Strategies

A critical aspect of the future of Scutebarbatine J(rel) research is the development of sustainable methods for its production. Reliance on the collection of Scutellaria barbata from the wild is not a long-term solution due to the potential for over-harvesting and variability in compound content. researchgate.net

Plant Tissue Culture: In vitro cultivation of Scutellaria barbata offers a controlled and sustainable source of plant material. pbsociety.org.pljournalssystem.com Research into optimizing culture conditions, such as media composition and the use of elicitors, can enhance the production of desired diterpenoids like Scutebarbatine J(rel). pbsociety.org.pl Hairy root cultures have also been explored as a promising method for the production of secondary metabolites from Scutellaria species. pbsociety.org.pl

Metabolic Engineering: Advances in understanding the biosynthetic pathway of diterpenoids in Scutellaria barbata have opened the door for metabolic engineering approaches. mdpi.comnih.gov The identification of key enzymes, such as diterpene synthases, provides targets for genetic modification to increase the yield of specific compounds. mdpi.comnih.govmaxapress.comresearchgate.net Heterologous expression of these enzymes in microbial systems like yeast or bacteria is a particularly attractive strategy for the scalable and sustainable production of Scutebarbatine J(rel). nih.gov

The following table provides a summary of the key research areas and methodologies for the future study of Scutebarbatine J(rel):

| Future Direction | Key Research Areas | Methodologies |

| Advanced Mechanistic Studies and Polypharmacology | Target Identification, Pathway Analysis, Off-Target Profiling | Affinity Chromatography-Mass Spectrometry, DARTS, CETSA, Systems Pharmacology Modeling |

| Exploration of Novel Biological Activities | Antiviral Screening, Neuroprotection Assays | Viral Replication Assays, Neuronal Cell Culture Models of Disease |

| Integration of Omics Technologies | Global Protein Expression, Metabolic Fingerprinting | Proteomics (2D-PAGE, LC-MS/MS), Metabolomics (GC-MS, LC-MS) |

| Sustainable Sourcing and Production | Enhanced Plant-based Production, Microbial Synthesis | Plant Tissue Culture, Hairy Root Culture, Metabolic Engineering, Heterologous Expression |

Q & A

Advanced Research Question

- Scaffold diversification : Synthesize 20–30 analogs with systematic substitutions (e.g., C-6 methylation, C-7 halogenation).

- Data normalization : Express activity as % inhibition relative to controls to minimize plate-to-plate variability.

Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

What ethical considerations apply when publishing negative results for Scutebarbatine J(rel)'s antimicrobial activity?

Basic Research Question

- Transparency : Disclose all experimental conditions (e.g., bacterial strain, growth phase) to contextualize failure.

- Data deposition : Share raw data (docking scores, MIC values) in public repositories like Zenodo to avoid publication bias .

Reporting Standard : Follow CONSORT guidelines for preclinical studies, emphasizing reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.